4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4-Anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the linear formula C12H9N3S . It has a molecular weight of 227.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, such as 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile are not well-documented in the literature. The compound has a molecular weight of 227.29 .Scientific Research Applications
Medicinal Chemistry: Anticonvulsant Activity
4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has been explored for its potential in medicinal chemistry, particularly as an anticonvulsant . Research indicates that derivatives of this compound can exhibit weak to moderate anticonvulsant effects, which are valuable in the treatment of epilepsy and related seizure disorders.
Agricultural Chemistry: Pesticide Development
In agriculture, the compound’s derivatives are being studied for their use as pesticides . The biological activity of these derivatives, such as apoptosis agonist activity, suggests they could be effective in controlling pests that affect crops, contributing to increased agricultural productivity.
Material Science: Polymer Synthesis
The compound is also significant in material science, particularly in the synthesis of polymers . Its structural properties allow it to be incorporated into various polymeric materials, potentially enhancing their characteristics for specialized applications.
Environmental Science: Pollution Remediation
In environmental science, derivatives of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile may play a role in pollution remediation processes . Their chemical reactivity could be harnessed to break down pollutants and detoxify environments contaminated with hazardous substances.
Chemical Synthesis: Building Blocks for Complex Molecules
This compound serves as a building block in chemical synthesis, aiding in the construction of complex molecules with diverse physiological significance . Its versatility in reactions makes it a valuable asset for synthetic organic chemists.
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can be used in chromatography and spectroscopy as a standard or reference compound due to its unique spectral properties . This aids in the identification and quantification of substances in various samples.
Safety and Hazards
The safety and hazards associated with 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile are not explicitly mentioned in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
Future Directions
The potential for future research into 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile and similar compounds is vast. Given their diverse biological activities, these compounds could be further explored for potential therapeutic applications . Additionally, new effective methods for their synthesis could be developed to facilitate the creation of physiologically active molecules .
Mechanism of Action
Target of Action
It’s known that similar compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It’s suggested that the compound might interact with its targets through nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .
Biochemical Pathways
Given the diverse biological activities of similar compounds, it’s likely that multiple pathways are affected .
Result of Action
Similar compounds are predicted to exhibit activity as apoptosis agonists .
properties
IUPAC Name |
4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRXDXEEBEYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
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